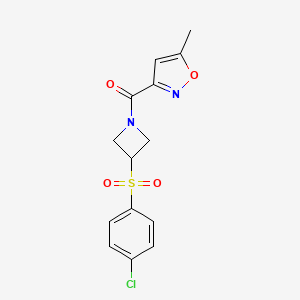
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone, also known as CESAM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound "(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone" and its derivatives have been explored in various scientific research applications, primarily focused on synthesis, structural characterization, and evaluation of biological activities. One study involved the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, which were characterized by several techniques including melting point, NMR, FT-IR, and HRMS. The crystal structure of a compound containing the arylsulfonyl moiety was reported, indicating the relevance of such structures in scientific research for understanding molecular configurations and interactions (Wang et al., 2015).
Biological Activities
The synthesized compounds in the mentioned research were tested for herbicidal and insecticidal activities, showcasing the potential application of such chemical entities in agricultural sciences and pest management. This demonstrates the broad scope of applications for compounds with the "(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone" structure or similar, extending beyond mere chemical synthesis to practical applications in improving crop protection and management strategies (Wang et al., 2015).
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-6-13(16-21-9)14(18)17-7-12(8-17)22(19,20)11-4-2-10(15)3-5-11/h2-6,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSAKDUUYAEZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)

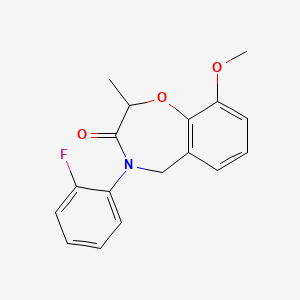
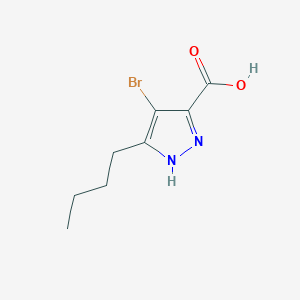

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)
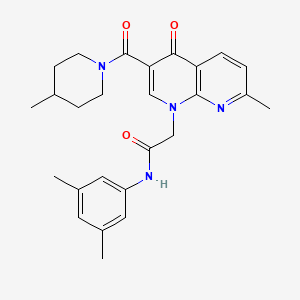
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)
![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)
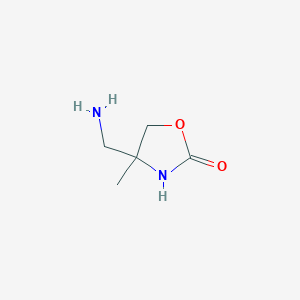
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)
